![molecular formula C10H13NO2S B2565157 6-Phenyl-1,2-thiazinane 1,1-dioxide CAS No. 623581-89-5](/img/structure/B2565157.png)
6-Phenyl-1,2-thiazinane 1,1-dioxide
Overview
Description
“6-Phenyl-1,2-thiazinane 1,1-dioxide” is a heterocyclic compound . Thiazines, the group of compounds it belongs to, are largely unexplored for their pharmacological activities . They are known to be biologically active and play an important role in the treatment of various diseases .
Synthesis Analysis
Thiazine derivatives can be synthesized through various methods . For instance, one method involves the cyclization of 1H-benzimidazole-2-thione with 1,3-dibromopropane in refluxing EtOH in the presence of Et3N . Another method involves treating 4-isopropylamino-5-chloro-1,2-dithiole-3-ones with sulfuryl chloride in acetonitrile, resulting in the formation of an intermediate salt of bis(1,2)dithiolo(1,4)thiazine chloride .
Molecular Structure Analysis
The molecular formula of “6-Phenyl-1,2-thiazinane 1,1-dioxide” is C10H13NO2S . It is a fully saturated thiazine six-membered ring containing two hetero-atoms nitrogen and sulfur .
Chemical Reactions Analysis
Thiazine derivatives are known to undergo various chemical reactions . For example, 1,2-benzothiazine derivatives have been shown to be useful in treating hypertension and as endothelial antagonists .
Scientific Research Applications
Anti-HIV Activity
Thiazinanes and their derivatives, including 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine, have been shown to have anti-HIV activity . This mechanism could potentially be used as an anti-AIDS treatment .
Analgesic Activity
Certain thiazinane derivatives, such as (Z)-methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5.5]undecane-4-carbodithioate, have shown analgesic activity .
Antibiotic Activity
Cephradine, a derivative of thiazinane, has been used as an antibiotic . It contains a 1,3-thiazine skeleton, which is an important structural motif in natural products .
Anticoagulant Activity
Chlormezanone, another derivative of thiazinane, has been utilized as an anticoagulant .
Luminescence Enhancement
Thiazinthione-based ligands have been used to enhance the circularly polarized luminescence (CPL) of chiral Ag6 nanoclusters . This has potential applications in advanced information processing, chiral optoelectronic devices, and chiral biosensing .
Drug Development
Thiazinane derivatives have been used in the development of various drugs for the treatment of a variety of diseases . The structure of thiazinane allows for a wide range of modifications, making it a versatile compound in drug development .
Mechanism of Action
Target of Action
Thiazinane derivatives, a class of compounds to which 6-phenyl-1,2-thiazinane 1,1-dioxide belongs, have been shown to have a wide range of biological activities .
Mode of Action
Thiazinane derivatives have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazinane derivatives have been shown to impact a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazinane derivatives have been shown to have a wide range of biological activities, suggesting diverse molecular and cellular effects .
Future Directions
properties
IUPAC Name |
6-phenylthiazinane 1,1-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-14(13)10(7-4-8-11-14)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQXWTHWFCXYLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)NC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-1,2-thiazinane 1,1-dioxide |
Synthesis routes and methods
Procedure details
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